(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine
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Overview
Description
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine is a chiral compound that features a pyrrolidine ring substituted with a nitro-benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine typically involves the reaction of (S)-pyrrolidin-3-ylamine with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The sulfonyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation: The pyrrolidine ring can be oxidized to form lactams using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate
Oxidation: Potassium permanganate, chromium trioxide
Major Products Formed
Reduction: (S)-1-(2-Amino-benzenesulfonyl)-pyrrolidin-3-ylamine
Substitution: Various substituted pyrrolidin-3-ylamine derivatives
Oxidation: Pyrrolidin-3-one derivatives
Scientific Research Applications
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine involves its interaction with specific molecular targets, such as enzymes. The nitro-benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making it useful in studying enzyme functions and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzenesulfonyl chloride
- 2-Nitrobenzenesulfonylhydrazide
- 4-Fluoro-2-nitro-benzenesulfonyl chloride
Uniqueness
(S)-1-(2-Nitro-benzenesulfonyl)-pyrrolidin-3-ylamine is unique due to its chiral nature and the presence of both a nitro-benzenesulfonyl group and a pyrrolidine ring. This combination of functional groups provides distinct reactivity and potential for selective interactions with biological targets, making it valuable in medicinal chemistry and biochemical research.
Properties
Molecular Formula |
C10H13N3O4S |
---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
(3S)-1-(2-nitrophenyl)sulfonylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-4-2-1-3-9(10)13(14)15/h1-4,8H,5-7,11H2/t8-/m0/s1 |
InChI Key |
ZDRSNFHPZUULMP-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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